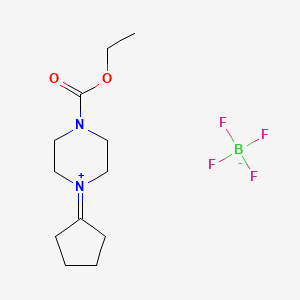
Piperazinium, 1-cyclopentylidene-4-(ethoxycarbonyl)-, tetrafluoroborate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazinium, 1-cyclopentylidene-4-(ethoxycarbonyl)-, tetrafluoroborate(1-) is a chemical compound with the molecular formula C₁₂H₂₁BF₄N₂O₂ and a molecular weight of 312.116 g/mol . This compound is known for its unique structure, which includes a piperazinium core substituted with a cyclopentylidene group and an ethoxycarbonyl group, and is paired with a tetrafluoroborate anion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazinium, 1-cyclopentylidene-4-(ethoxycarbonyl)-, tetrafluoroborate(1-) typically involves the reaction of ethyl 4-cyclopentylidenepiperazine-1-carboxylate with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale-up and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Piperazinium, 1-cyclopentylidene-4-(ethoxycarbonyl)-, tetrafluoroborate(1-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazinium compounds .
Aplicaciones Científicas De Investigación
Piperazinium, 1-cyclopentylidene-4-(ethoxycarbonyl)-, tetrafluoroborate(1-) has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving the interaction of piperazinium derivatives with biological systems.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Piperazinium, 1-cyclopentylidene-4-(ethoxycarbonyl)-, tetrafluoroborate(1-) involves its interaction with specific molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Piperazinium, 1-cyclopentylidene-4-(ethoxycarbonyl)-, tetrafluoroborate(1-) include other piperazinium derivatives with different substituents. Examples include:
- Piperazinium, 1-cyclopentylidene-4-(methyl)-, tetrafluoroborate(1-)
- Piperazinium, 1-cyclopentylidene-4-(propyl)-, tetrafluoroborate(1-)
- Piperazinium, 1-cyclopentylidene-4-(butyl)-, tetrafluoroborate(1-)
Uniqueness
The uniqueness of Piperazinium, 1-cyclopentylidene-4-(ethoxycarbonyl)-, tetrafluoroborate(1-) lies in its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for particular applications in research and industry .
Propiedades
Número CAS |
99377-81-8 |
|---|---|
Fórmula molecular |
C12H21BF4N2O2 |
Peso molecular |
312.11 g/mol |
Nombre IUPAC |
ethyl 4-cyclopentylidenepiperazin-4-ium-1-carboxylate;tetrafluoroborate |
InChI |
InChI=1S/C12H21N2O2.BF4/c1-2-16-12(15)14-9-7-13(8-10-14)11-5-3-4-6-11;2-1(3,4)5/h2-10H2,1H3;/q+1;-1 |
Clave InChI |
QZOKPUCVIKYYME-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.CCOC(=O)N1CC[N+](=C2CCCC2)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



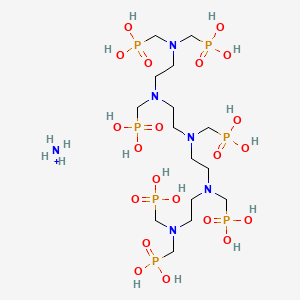
![[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide](/img/structure/B12724904.png)
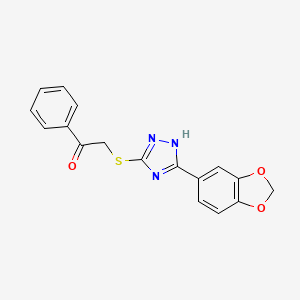
![sodium;[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;dioxido(oxo)silane;molybdenum;oxygen(2-);hydroxide](/img/structure/B12724917.png)
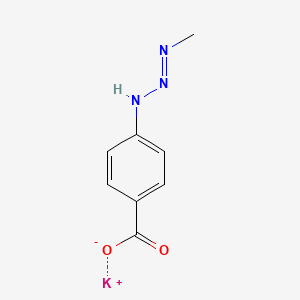
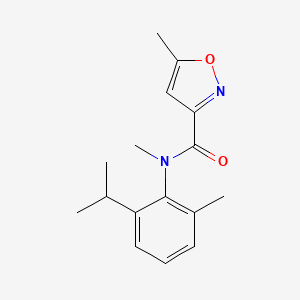



![3,34,40-triazapentadecacyclo[34.23.0.02,18.04,17.05,14.07,12.019,35.020,33.023,32.025,30.038,58.039,55.041,54.042,51.044,49]nonapentaconta-1,4(17),5(14),7,9,11,15,18,20(33),21,23(32),25,27,29,35,38(58),39(55),41(54),42(51),44,46,48,52,56-tetracosaene-6,13,24,31,37,43,50,59-octone](/img/structure/B12724946.png)



